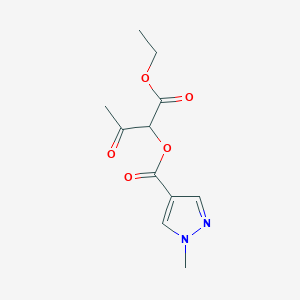

ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate

Übersicht

Beschreibung

“Ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate” is a chemical compound that belongs to the class of functionally 4-substituted pyrazolic compounds . It is related to a series of compounds that have been synthesized and tested for their activities against phytopathogenic fungi .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with various reagents. For instance, the synthesis of 1-methyl-1H-pyrazole-4-carbonyl chloride involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with thionyl chloride in anhydrous 1,2-dichlorethane .

Wissenschaftliche Forschungsanwendungen

Antifungal Applications in Agriculture

This compound is a precursor in the synthesis of novel fungicides, particularly those targeting succinate dehydrogenase (SDH) in the mitochondrial respiratory chain . These fungicides are crucial for protecting crops against phytopathogenic fungi, which can devastate agricultural yield. The introduction of the pyrazole-4-carbonyloxy moiety has led to the development of highly efficient fungicides like isopyrazam and sedaxane .

Medicinal Chemistry

In medicinal chemistry, the compound serves as an intermediate in creating molecules with potential therapeutic effects. Its derivatives have been explored for their antifungal activities, showing promise against a range of fungal pathogens . The ability to form hydrogen bonds with key amino acids in enzymes makes it a valuable scaffold for designing new drugs .

Material Science

The difluoromethyl group in the compound’s structure is of particular interest in material science. Compounds with this group have been studied for their ability to act as hydrogen-bond donors, which is a desirable property in the development of novel materials with specific interaction capabilities .

Environmental Science

As an intermediate in the production of fungicides, this compound plays a role in environmental science. The fungicides derived from it help manage crop diseases and thus can have a significant impact on agricultural sustainability and food security . However, the environmental impact of these fungicides, including their persistence and potential toxicity, is also an area of active research.

Biochemistry

In biochemistry, the compound’s derivatives are used to study enzyme inhibition, particularly of SDH. This research has implications for understanding cellular respiration and the mechanisms of action of various fungicides . The compound’s role in the inhibition of SDH can also provide insights into metabolic diseases where this enzyme is implicated.

Pharmacology

The pharmacological applications of this compound are linked to its role in the development of SDH inhibitors. These inhibitors have potential uses in treating diseases caused by fungal pathogens. The compound’s derivatives could lead to new classes of antifungal agents with improved efficacy and safety profiles .

Wirkmechanismus

Target of Action

Related compounds such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid are known to inhibit succinate dehydrogenase (sdh), a key enzyme in the mitochondrial respiratory chain .

Mode of Action

Related compounds act by inhibiting succinate dehydrogenase (sdh), which disrupts the mitochondrial respiratory chain and inhibits energy production in the cells .

Biochemical Pathways

Inhibition of succinate dehydrogenase (sdh) by related compounds disrupts the citric acid cycle and the electron transport chain, leading to a decrease in atp production and an increase in reactive oxygen species .

Result of Action

Inhibition of succinate dehydrogenase (sdh) by related compounds can lead to cell death due to energy deprivation and oxidative stress .

Eigenschaften

IUPAC Name |

(1-ethoxy-1,3-dioxobutan-2-yl) 1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-4-17-11(16)9(7(2)14)18-10(15)8-5-12-13(3)6-8/h5-6,9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIULOIWMTKAEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)OC(=O)C1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

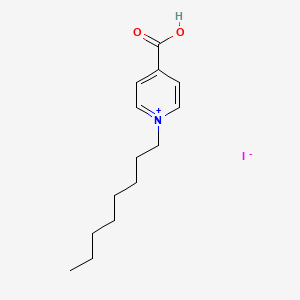

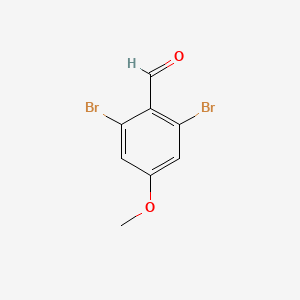

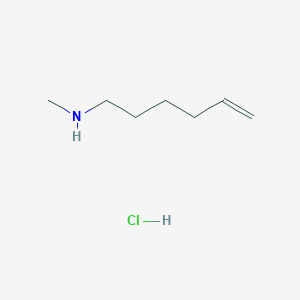

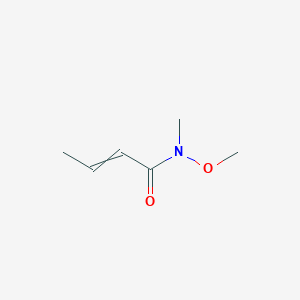

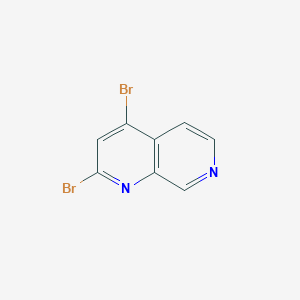

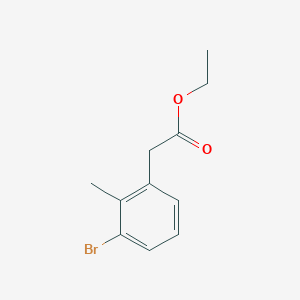

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride](/img/structure/B1430597.png)

![2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B1430598.png)

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine Hydrochloride](/img/structure/B1430612.png)

![N-[(4-Carboxyphenyl)methyl]-N,N-dimethyloctan-1-aminium hydrogen sulfate](/img/structure/B1430614.png)

![2-Methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1430617.png)